N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
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Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.45. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₄O₄S |
Molecular Weight | 322.36 g/mol |
CAS Number | 2380193-21-3 |
Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with specific biological targets. The oxazole and thiomorpholine moieties may enhance binding affinity to various enzymes and receptors, leading to modulation of biological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in targeting diseases such as cancer or infectious diseases.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
In a study examining the anticancer effects of oxazole derivatives, it was found that compounds with similar structures demonstrated cytotoxicity against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- In Vivo Studies on Antimalarial Activity : A related compound demonstrated an effective dose of 27.74 mg/kg in inhibiting malaria parasite development in animal models. When combined with artesunate, it achieved a chemosuppression rate of 99.69% on day five, indicating strong antimalarial potential .
- Toxicity and Safety Profiles : The LD50 for related compounds was reported to be greater than 4 g/kg, suggesting a favorable safety profile for oral administration .
Comparative Analysis of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Activity | LD50 (g/kg) |
---|---|---|---|
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin... | Moderate | High | > 4 |
Related Oxazole Derivative | High | Moderate | > 4 |
Future Directions
The ongoing research into the biological activity of this compound suggests promising applications in drug development. Further studies are necessary to:
- Characterize Specific Targets : Identifying the exact molecular targets can help elucidate the mechanism of action.
- Conduct Clinical Trials : To assess efficacy and safety in humans.
- Explore Structural Modifications : To enhance potency and selectivity for desired biological targets.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-6-23-7-3-16)20-4-8-25-9-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTJODTXZXLHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.